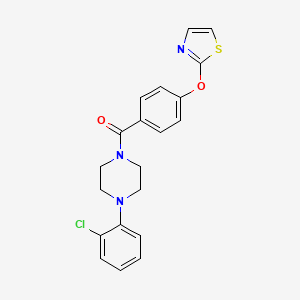![molecular formula C18H12N4O3S2 B2444149 4-(2-(ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド)チアゾール-4-イル)安息香酸メチル CAS No. 1208519-74-7](/img/structure/B2444149.png)
4-(2-(ベンゾ[c][1,2,5]チアジアゾール-5-カルボキサミド)チアゾール-4-イル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a thiazole ring, and a benzoate ester group
科学的研究の応用
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the thiazole ring: This step often involves the reaction of the benzo[c][1,2,5]thiadiazole derivative with a thiazole precursor, such as 2-aminothiazole, under conditions that promote amide bond formation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with electron-rich sites in biological molecules, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.
Thiazole derivatives: Compounds with a thiazole ring that show similar biological activities.
Benzoate esters: Compounds with a benzoate ester group that can undergo similar chemical reactions.
Uniqueness
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both the benzo[c][1,2,5]thiadiazole core and the thiazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
特性
IUPAC Name |
methyl 4-[2-(2,1,3-benzothiadiazole-5-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-25-17(24)11-4-2-10(3-5-11)15-9-26-18(19-15)20-16(23)12-6-7-13-14(8-12)22-27-21-13/h2-9H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVUHALQLYQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)


![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)
![5-((3,4-Dichlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444076.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]-1-(cyclopropylmethyl)aziridine](/img/structure/B2444080.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/new.no-structure.jpg)
![2-Methoxyphenyl 2-(benzo[d]oxazol-2-ylthio)ethanesulfonate](/img/structure/B2444084.png)

![N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444088.png)
